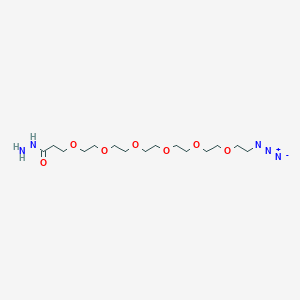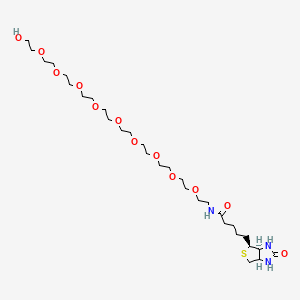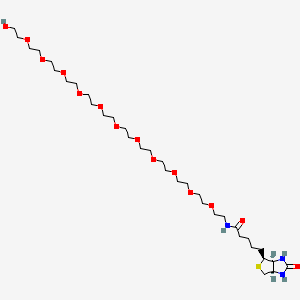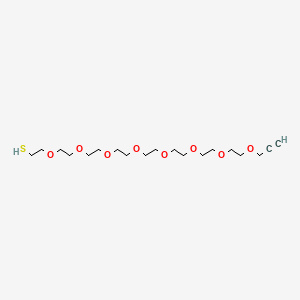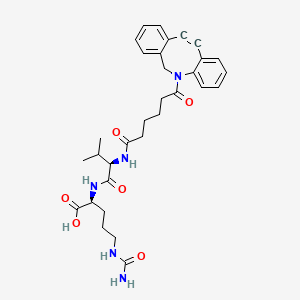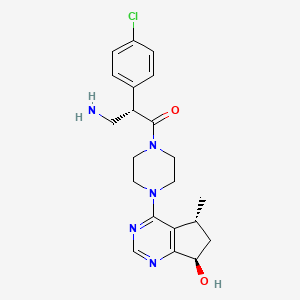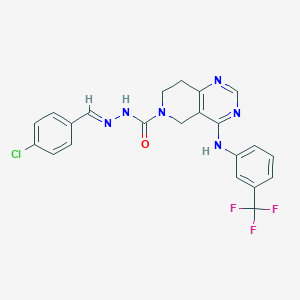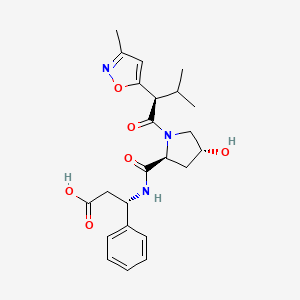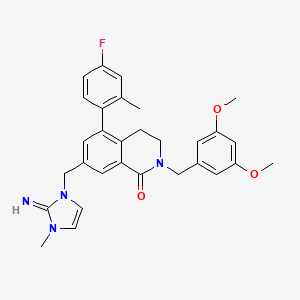
Bromoacetamide-PEG3-propargyl
Overview
Description
Bromoacetamide-PEG3-propargyl: is a compound that belongs to the class of polyethylene glycol-based linkers. It is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry applications. The compound contains a bromoacetamide group, a polyethylene glycol chain, and a propargyl group, making it versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetamide-PEG3-propargyl is synthesized through a multi-step process involving the reaction of bromoacetamide with a polyethylene glycol chain and a propargyl group. The synthesis typically involves the following steps:
Activation of Bromoacetamide: Bromoacetamide is activated using a base such as sodium hydroxide.
Attachment of Polyethylene Glycol Chain: The activated bromoacetamide reacts with a polyethylene glycol chain under controlled conditions.
Introduction of Propargyl Group:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key factors in industrial production include maintaining reaction conditions, purity, and yield optimization. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: Bromoacetamide-PEG3-propargyl undergoes nucleophilic substitution reactions with thiol groups, forming stable thioether bonds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group in this compound can react with azide-bearing compounds to form triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiol-containing compounds, mild bases, and solvents like dimethyl sulfoxide.
CuAAC: Azide-bearing compounds, copper catalysts, and solvents like water or dimethyl sulfoxide.
Major Products:
Thioether Bonds: Formed from nucleophilic substitution reactions.
Triazole Linkages: Formed from CuAAC reactions.
Scientific Research Applications
Chemistry: Bromoacetamide-PEG3-propargyl is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins through the ubiquitin-proteasome system.
Biology: In biological research, this compound is used for labeling and modifying biomolecules, enabling the study of protein-protein interactions and cellular processes.
Medicine: The compound is utilized in drug development, particularly in the design of targeted therapies that require precise delivery and controlled release of therapeutic agents.
Industry: this compound is employed in the development of advanced materials and nanotechnology applications, where its ability to form stable linkages is highly valued.
Mechanism of Action
Bromoacetamide-PEG3-propargyl exerts its effects through its functional groups:
Bromoacetamide Group: Reacts with thiol groups to form stable thioether bonds.
Propargyl Group: Participates in CuAAC reactions to form triazole linkages. These reactions enable the compound to act as a versatile linker in various chemical and biological applications.
Comparison with Similar Compounds
- Bromoacetamide-PEG1-phosphate
- Bromoacetamide-PEG3-acetic acid
- Bromoacetamide-PEG1-amine
Comparison:
- Bromoacetamide-PEG1-phosphate: Contains a phosphate group, making it suitable for phosphorylation reactions.
- Bromoacetamide-PEG3-acetic acid: Contains an acetic acid group, providing different reactivity and solubility properties.
- Bromoacetamide-PEG1-amine: Contains an amine group, allowing for amide bond formation.
Uniqueness: Bromoacetamide-PEG3-propargyl is unique due to its combination of a bromoacetamide group, a polyethylene glycol chain, and a propargyl group, which provides versatility in both nucleophilic substitution and CuAAC reactions.
Properties
IUPAC Name |
2-bromo-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO4/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-12/h1H,3-10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAFUTKEMRDMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

